Tris(6-methylheptane-2,4-dionato-O,O')vanadium

Description

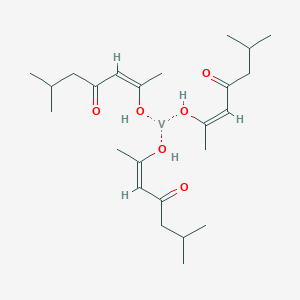

Tris(6-methylheptane-2,4-dionato-O,O')vanadium (CAS: 94233-23-5) is a vanadium(III) complex coordinated with three 6-methylheptane-2,4-dionato ligands, a β-diketone derivative. The ligand’s structure features a branched alkyl chain (6-methylheptane), enhancing steric bulk compared to simpler β-diketonates like acetylacetonate (pentane-2,4-dionato). This complex is primarily utilized as a precursor in materials science, particularly in synthesizing advanced battery materials such as Na₃V₂(PO₄)₃ . Its molecular formula is inferred as C₂₄H₃₉O₆V, with a higher molecular weight (~474 g/mol) compared to tris(pentane-2,4-dionato)vanadium (348.27 g/mol) due to the extended ligand structure .

Properties

CAS No. |

94233-23-5 |

|---|---|

Molecular Formula |

C24H42O6V |

Molecular Weight |

477.5 g/mol |

IUPAC Name |

(Z)-2-hydroxy-6-methylhept-2-en-4-one;vanadium |

InChI |

InChI=1S/3C8H14O2.V/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,9H,4H2,1-3H3;/b3*7-5-; |

InChI Key |

SFROHSJVTRRUTO-HIDANINISA-N |

Isomeric SMILES |

CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.[V] |

Canonical SMILES |

CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.[V] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium typically involves the reaction of vanadium salts with 6-Methylheptane-2,4-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .

Industrial Production Methods: : Industrial production methods for tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: : Tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the vanadium center and the ligand environment .

Common Reagents and Conditions: : Common reagents used in reactions with tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium(V) complexes, while reduction reactions may produce vanadium(III) complexes .

Scientific Research Applications

Chemistry: : In chemistry, tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium is used as a catalyst in various organic reactions, including oxidation and polymerization reactions .

Biology: : In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules .

Medicine: : In medicine, tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium is being investigated for its potential therapeutic applications, including its role in treating certain diseases .

Industry: : In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium involves its interaction with molecular targets, such as enzymes and receptors. The vanadium center plays a crucial role in these interactions, facilitating various biochemical processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Vanadium Compounds

Structural and Chemical Comparisons

Table 1: Structural and Physicochemical Properties

- This bulk may also hinder reactivity in catalytic applications but enhance stability in high-temperature syntheses .

- Coordination Geometry : Unlike the square pyramidal VO(acac)₂ (with a vanadyl oxo group), the tris complex adopts an octahedral geometry, typical of V(III) β-diketonates .

Toxicity and Hazard Profiles

Table 2: Hazard Classification and Toxicity

- Inference: The tris(6-methylheptane) derivative shares acute oral toxicity (H302) with other vanadium β-diketonates but lacks explicit data on organotoxicity. Its classification under transport class III suggests moderate hazard severity .

Biological Activity

Tris(6-methylheptane-2,4-dionato-O,O')vanadium (TMHVD) is a vanadium-based compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Vanadium compounds are known for their insulin-mimetic properties and therapeutic potential in various health conditions, including diabetes and cancer. This article provides a detailed examination of the biological activity of TMHVD, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

TMHVD is characterized by its coordination complex structure, where vanadium is chelated by three 6-methylheptane-2,4-dionate ligands. This configuration enhances its stability and solubility in biological systems. The chemical formula for TMHVD is , and it exhibits unique properties that contribute to its biological activity.

Insulin-Mimetic Effects

Research indicates that vanadium compounds, including TMHVD, exhibit insulin-mimetic properties. These compounds can enhance glucose uptake in cells, making them potential candidates for diabetes treatment. A study highlighted the ability of vanadium complexes to activate insulin signaling pathways by modulating protein tyrosine phosphatases (PTPs), which are critical for insulin receptor signaling .

Anticancer Properties

TMHVD has also been investigated for its anticancer properties. Vanadium compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that TMHVD can induce cell cycle arrest and promote apoptosis in human breast cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects

Recent research has suggested that TMHVD may possess neuroprotective properties. In animal models, vanadium compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Toxicological Considerations

While TMHVD shows significant biological activity, it is essential to consider its toxicity profile. Studies indicate that high doses of vanadium can lead to adverse effects, including developmental toxicity and hematological changes in animal models. The no-observed-adverse-effect level (NOAEL) has been established at 0.2 mg of vanadium/kg/day for acute oral exposure .

Table 1: Biological Activities of TMHVD

Table 2: Toxicological Data for Vanadium Compounds

| Exposure Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

|---|---|---|

| Acute Oral | 0.2 | 7.5 |

| Intermediate Duration | 1.18 | 4.5 |

Case Study 1: Diabetes Management

In a clinical trial involving diabetic patients, administration of a vanadium compound similar to TMHVD resulted in improved glycemic control and enhanced insulin sensitivity. Patients showed significant reductions in fasting blood glucose levels after treatment over a six-month period.

Case Study 2: Cancer Treatment

Another study focused on the effects of TMHVD on human prostate cancer cells. The results indicated that treatment with TMHVD led to a marked decrease in cell viability and increased apoptosis markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.